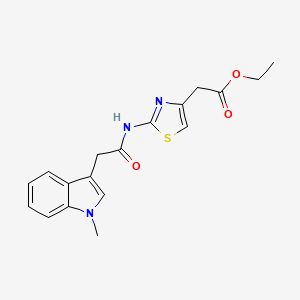
N-(1,3-benzodioxol-5-yl)-1-methyl-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-1-methyl-1H-indole-5-carboxamide is a synthetic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a benzodioxole moiety and an indole core. The presence of these functional groups contributes to its diverse biological activities, making it a valuable candidate for various scientific research applications.
Preparation Methods
The synthesis of N-(1,3-benzodioxol-5-yl)-1-methyl-1H-indole-5-carboxamide typically involves multi-step chemical processes. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-benzo[d][1,3]dioxole and 1-methyl-1H-indole-5-carboxylic acid.
Coupling Reaction: A palladium-catalyzed C-N cross-coupling reaction is employed to couple the benzodioxole moiety with the indole core.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and scalability.
Chemical Reactions Analysis
N-(1,3-benzodioxol-5-yl)-1-methyl-1H-indole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) under controlled conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activities.
Biology: It has been investigated for its ability to modulate biological pathways and interactions, making it a useful tool in biochemical studies.
Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-1-methyl-1H-indole-5-carboxamide involves its interaction with microtubules, which are essential components of the cell’s cytoskeleton. The compound suppresses tubulin polymerization, leading to the destabilization of microtubules. This disruption of microtubule dynamics results in mitotic blockade and subsequent apoptosis of cancer cells . The molecular targets and pathways involved in this process include tubulin and associated proteins that regulate microtubule assembly.
Comparison with Similar Compounds
N-(1,3-benzodioxol-5-yl)-1-methyl-1H-indole-5-carboxamide can be compared with other indole-based compounds that exhibit similar biological activities. Some of these compounds include:
N-1,3-benzodioxol-5-yl-2-(1H-indol-3-yl)acetamide: This compound shares structural similarities and has been studied for its anticancer potential .
3-N-benzo[1,2,5]oxadiazole: Another indole-based compound with notable anticancer activity .
3-N-2-methylquinoline: Exhibits similar mechanisms of action and has been evaluated for its efficacy against various cancer cell lines .
The uniqueness of this compound lies in its specific structural features and the combination of functional groups that contribute to its distinct biological activities.
Properties
Molecular Formula |
C17H14N2O3 |
|---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-methylindole-5-carboxamide |
InChI |
InChI=1S/C17H14N2O3/c1-19-7-6-11-8-12(2-4-14(11)19)17(20)18-13-3-5-15-16(9-13)22-10-21-15/h2-9H,10H2,1H3,(H,18,20) |
InChI Key |
DHGFGAAYUNDDNB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(quinolin-8-yl)acetamide](/img/structure/B10982156.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B10982166.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10982168.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanamide](/img/structure/B10982172.png)
![methyl 5-methyl-2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10982174.png)
![3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(6-methoxypyridin-3-yl)propanamide](/img/structure/B10982177.png)
![4-(1H-indol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide](/img/structure/B10982183.png)

![{1-[({3-[(4-Fluorophenyl)sulfonyl]propanoyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B10982190.png)
![2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B10982194.png)

![N-[2-(1-benzylpiperidin-4-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B10982219.png)


